Solusprin - 37933-78-1

Solusprin

Catalog Number: EVT-1546532
CAS Number: 37933-78-1
Molecular Formula: C15H22N2O6
Molecular Weight: 326.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Solusprin is a medication with analgesic, anti-inflammatory, and antipyretic actions . Its active ingredient is aspirin, which is effective for the relief of pain of mild to moderate intensity .

Synthesis Analysis

Aspirin, the active ingredient in Solusprin, is synthesized by reacting salicylic acid with an excess of acetic anhydride . A small amount of a strong acid, such as sulfuric acid, is used as a catalyst to speed up the reaction .

Molecular Structure Analysis

The molecular structure of aspirin, the active ingredient in Solusprin, is crucial to its function. The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .

Chemical Reactions Analysis

The chemical reactions involved in the action of Solusprin are primarily related to its active ingredient, aspirin. Aspirin inhibits the biosynthesis of prostaglandins, which play a major role in the pathogenesis of inflammation, pain, and fever .

Physical And Chemical Properties Analysis

The physical and chemical properties of Solusprin are primarily determined by its active ingredient, aspirin. The presence of food in the stomach significantly affects the absorption of acetylsalicylic acid . It is metabolized in the liver by hydrolysis with the formation of salicylic acid .

Source and Classification

Solusprin is classified as a pharmaceutical compound under the category of analgesics and anti-inflammatory agents. It is synthesized from acetylsalicylic acid, which is a well-known NSAID commonly used for pain relief, anti-inflammatory purposes, and cardiovascular protection. The compound's formulation aims to improve the pharmacokinetic profile of aspirin by increasing its solubility in aqueous environments, thus facilitating better absorption in the gastrointestinal tract.

Synthesis Analysis

Methods and Technical Details

The synthesis of Solusprin involves a straightforward chemical reaction between acetylsalicylic acid and lysine. The process typically includes the following steps:

  1. Esterification Reaction: Acetylsalicylic acid undergoes an esterification reaction with lysine. This reaction is facilitated by the presence of an acid catalyst, which helps to form the ester bond between the carboxylic group of acetylsalicylic acid and the amino group of lysine.
  2. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to remove unreacted starting materials and by-products.
  3. Characterization: The final product is characterized using various spectroscopic methods including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) to confirm its structure and purity.

This synthetic approach not only enhances solubility but also retains the pharmacological efficacy of acetylsalicylic acid.

Molecular Structure Analysis

Structure and Data

The molecular structure of Solusprin can be represented as follows:

  • Chemical Formula: C₉H₁₁N₁O₄
  • Molecular Weight: Approximately 197.19 g/mol

The structure features an acetyl group attached to a salicylic acid moiety, which is further linked to a lysine residue. This unique combination allows for improved solubility due to the hydrophilic nature of lysine.

Chemical Reactions Analysis

Reactions and Technical Details

Solusprin primarily undergoes reactions typical of esters, including hydrolysis under acidic or basic conditions. In biological systems, it can be hydrolyzed back into acetylsalicylic acid and lysine, which allows for its therapeutic effects:

  1. Hydrolysis Reaction:
    Solusprin+H2OAcetylsalicylic Acid+Lysine\text{Solusprin}+H_2O\rightarrow \text{Acetylsalicylic Acid}+\text{Lysine}

This reaction is crucial for its mechanism of action in the body, allowing for sustained release of active components.

Mechanism of Action

Process and Data

The mechanism by which Solusprin exerts its effects involves several pathways:

  1. Inhibition of Cyclooxygenase Enzymes: Similar to acetylsalicylic acid, Solusprin inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling.
  2. Enhanced Absorption: The presence of lysine enhances the solubility of the compound in gastrointestinal fluids, promoting better absorption compared to traditional aspirin formulations.
  3. Reduced Gastrointestinal Irritation: By modifying the chemical structure with lysine, Solusprin may mitigate some gastrointestinal side effects commonly associated with aspirin use.

Data from clinical studies indicate that patients taking Solusprin experience fewer gastrointestinal complications while still benefiting from analgesic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 135°C
  • Solubility: Highly soluble in water compared to standard acetylsalicylic acid due to the presence of lysine.

Chemical Properties

  • Stability: Relatively stable under dry conditions but may hydrolyze in moist environments.
  • pH Sensitivity: Exhibits stability across a range of pH levels but may degrade in highly alkaline solutions.

These properties make Solusprin suitable for formulation into various pharmaceutical dosage forms aimed at enhancing patient compliance.

Applications

Scientific Uses

Solusprin has potential applications in several areas:

  1. Pain Management: Utilized as an analgesic for conditions requiring effective pain relief without significant gastrointestinal side effects.
  2. Anti-inflammatory Treatment: Effective in managing inflammatory conditions such as arthritis or other musculoskeletal disorders.
  3. Cardiovascular Health: May be used in patients at risk for cardiovascular events due to its antiplatelet effects while minimizing gastrointestinal complications associated with traditional aspirin therapy.

Research continues into optimizing formulations that incorporate Solusprin for enhanced therapeutic efficacy across these applications, particularly in vulnerable populations such as those with chronic kidney disease where traditional NSAIDs pose higher risks.

Introduction to Solusprin: Pharmacological and Therapeutic Significance

Definition and Chemical Classification of Solusprin (Acetylsalicylic Acid)

Solusprin, chemically designated as acetylsalicylic acid (ASA) (C₉H₈O₄), is a synthetic derivative of salicylic acid belonging to the class of non-selective cyclooxygenase (COX) inhibitors. Its molecular structure features an acetyl group (–COCH₃) esterified to the hydroxyl group of salicylic acid, which is critical for its mechanism of action. The compound's average molecular weight is 180.16 g/mol, with a monoclinic crystalline structure under standard conditions [1] [4].

ASA irreversibly inhibits COX-1 and COX-2 enzymes, thereby suppressing prostaglandin and thromboxane A2 synthesis. This dual inhibition confers three primary therapeutic effects:

  • Analgesia: Reduction of pain perception by blocking prostaglandin-mediated nociceptor sensitization.
  • Anti-inflammation: Decreased vasodilation and edema via inhibition of inflammatory prostaglandins.
  • Antiplatelet activity: Irreversible acetylation of platelet COX-1, preventing thrombus formation [1] [9].

Table 1: Key Physicochemical Properties of Solusprin

PropertyValue
Chemical FormulaC₉H₈O₄
IUPAC Name2-Acetoxybenzoic acid
Melting Point136°C
SolubilitySlightly soluble in water (3 mg/mL)
Bioavailability80–100% (dose-dependent)
Plasma Half-life2–3 hours (low dose)

Historical Evolution of Aspirin-Based Therapeutics

The therapeutic journey of Solusprin spans millennia. Ancient civilizations like the Sumerians and Egyptians (c. 3000–1500 BCE) used willow bark for pain relief, documented in the Ebers Papyrus [2] [9]. Modern scientific investigation began in 1763 when English clergyman Edward Stone presented willow bark's antipyretic properties to the Royal Society after observing its resemblance to Peruvian bark (quinine) [6] [9].

Key milestones include:

  • 1828: German chemist Johann Buchner isolates salicin from willow bark.
  • 1838: Italian scientist Raffaele Piria synthesizes salicylic acid, establishing its analgesic potential [6].
  • 1897: Bayer chemist Felix Hoffmann acetylates salicylic acid, creating ASA with improved gastric tolerability. Controversy persists regarding contributions from Arthur Eichengrün [6] [9].
  • 1899: Bayer patents and markets ASA as "Aspirin", derived from "A" (acetyl), "spir" (Spiraea plant), and "in" (common drug suffix) [6].
  • 1971: John Vane elucidates ASA’s prostaglandin inhibition mechanism, earning a Nobel Prize (1982) [9].

Table 2: Evolution of Aspirin-Based Therapeutics

YearMilestone
1763Edward Stone’s clinical trials with willow bark
1828Isolation of salicin (Buchner)
1853First synthesis of ASA (Gerhardt)
1897Industrial-scale synthesis (Hoffmann)
1974First RCT proving ASA’s cardioprotective effects
2011Confirmation of chemopreventive effects

Global Prevalence and Regulatory Status of Solusprin

Solusprin remains one of the most ubiquitous drugs worldwide, with an estimated 17.7% usage rate for primary cardiovascular prevention in high-income countries [3]. Regulatory frameworks vary significantly:

  • United States: ASA is primarily over-the-counter (OTC) (83.5% of users), though guidelines restrict routine primary prevention [7].
  • Europe: Most countries (e.g., Germany, France) require prescriptions for low-dose ASA (≤150 mg), with only 2.5% OTC access [7].
  • Australia: Sold as Solprin™ (dispersible ASA tablets), classified OTC but advised for cardiovascular use only under medical supervision [8].

Market dynamics reveal substantial disparities:

  • Prevalence: Upper-middle-income countries show 11.7% usage, versus 0.6% in low-income nations [3].
  • Market Valuation: The global aspirin market was $2.49 billion in 2024, projected to reach $3.18 billion by 2032 (CAGR 3.1%). Asia-Pacific dominates due to CVD prevalence and generic manufacturing [10].

Table 3: Global Market Segmentation of Aspirin (2024)

RegionMarket Share (%)Growth Driver
Asia-Pacific48%Generic production, CVD burden
North America27%OTC availability, preventive healthcare
Europe18%Prescription-based secondary prevention
Rest of World7%Increasing healthcare access

Emerging applications in cancer prevention (e.g., 44% risk reduction in colorectal cancer after 5 years) and Alzheimer’s disease are expanding its therapeutic footprint [9] [10]. However, regulatory agencies like the EMA and FDA now emphasize risk stratification due to bleeding concerns, particularly in primary prevention [7] [10].

Appendix: Global Brand Names of Acetylsalicylic Acid

RegionBrand Names
GlobalAspirin®, Solprin™, Ecotrin®
AmericasBayer Aspirin®, St. Joseph®, Durlaza®
EuropeMicristin®, Rhonal®, Solfrin®
Asia-PacificAspro®, Disprin®, Magnecyl®

Note: Solusprin is a historical/commercial variant of ASA, synonymous with Solprin™ in Australia [4] [8].

Properties

CAS Number

37933-78-1

Product Name

Solusprin

IUPAC Name

2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid

Molecular Formula

C15H22N2O6

Molecular Weight

326.34 g/mol

InChI

InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

JJBCTCGUOQYZHK-ZSCHJXSPSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N

Synonyms

acetylsalicylic acid lysinate
Aspegic
aspirin lysinate
aspirin lysine
aspiryl-polylysine
Aspisol
Asprin DL-lysine
Flectadol
L-lysine, 2-(acetyloxy)benzoate (1:1)
lysine acetylsalicylate
lysine-acetylsalicylic acid
lysine-aspirin
Solusprin
Solusprin, monosalicylate, (DL-Lys)-isomer
Solusprin, monosalicylate, (L-Lys)-isomer
Venopirin

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.